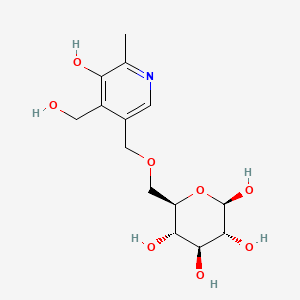

Pyridoxine-alpha-glucoside

CAS No.: 26545-80-2

Cat. No.: VC1753006

Molecular Formula: C14H21NO8

Molecular Weight: 331.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26545-80-2 |

|---|---|

| Molecular Formula | C14H21NO8 |

| Molecular Weight | 331.32 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxymethyl]oxane-2,3,4,5-tetrol |

| Standard InChI | InChI=1S/C14H21NO8/c1-6-10(17)8(3-16)7(2-15-6)4-22-5-9-11(18)12(19)13(20)14(21)23-9/h2,9,11-14,16-21H,3-5H2,1H3/t9-,11-,12+,13-,14-/m1/s1 |

| Standard InChI Key | ZWEVNIGTHQCGQT-RGCYKPLRSA-N |

| Isomeric SMILES | CC1=NC=C(C(=C1O)CO)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O |

| SMILES | CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O |

| Canonical SMILES | CC1=NC=C(C(=C1O)CO)COCC2C(C(C(C(O2)O)O)O)O |

Introduction

Synthesis and Formation

Enzymatic Synthesis

Enzymatic glycosylation represents a primary method for the formation of pyridoxine-alpha-glucoside. This process typically involves alpha-glucosidase enzymes that catalyze the transfer of glucose to the hydroxyl groups of pyridoxine. The enzymatic approach offers advantages in terms of regioselectivity and stereoselectivity, allowing for the specific formation of the alpha-glycosidic linkage. This contrasts with chemical synthesis methods that may yield mixtures of products requiring separation and purification.

Physicochemical Properties

Stability Characteristics

Glycosylation of pyridoxine to form pyridoxine-alpha-glucoside significantly enhances stability against various environmental factors including heat, light, and oxidative conditions. This increased stability results from the glucose moiety providing steric protection to reactive functional groups on the pyridoxine molecule. The enhanced stability makes pyridoxine-alpha-glucoside potentially valuable in applications where preservation of vitamin activity during processing or storage is important.

Solubility and Bioavailability

The addition of a glucose unit to pyridoxine alters the hydrophilicity profile of the resulting compound. Pyridoxine-alpha-glucoside generally exhibits increased water solubility compared to pyridoxine alone, which may affect its absorption and distribution in biological systems. The glycosidic bond must typically be hydrolyzed before the pyridoxine component can be fully utilized, which can influence the bioavailability and pharmacokinetics of this vitamin form.

Biochemical Functions

Relationship to Vitamin B6 Metabolism

Pyridoxine-alpha-glucoside functions in relation to vitamin B6 metabolism, with the glycosidic bond potentially serving as a controlled release mechanism for pyridoxine. The active form of vitamin B6, pyridoxal 5'-phosphate, serves as a crucial coenzyme in numerous enzymatic reactions involved in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . Pyridoxine-alpha-glucoside may serve as a storage or transport form of vitamin B6, requiring enzymatic processing to release the bioactive pyridoxine component.

Enzymatic Interactions

The alpha-glycosidic bond in pyridoxine-alpha-glucoside is susceptible to hydrolysis by alpha-glucosidases, enzymes that cleave alpha-glycosidic bonds in carbohydrates. This susceptibility to enzymatic cleavage is relevant to both the compound's metabolic fate and its potential interactions with carbohydrate-metabolizing enzymes. The stereochemistry of the alpha-linkage makes it a potential substrate for specific enzymes distinct from those that process beta-glycosides like 5'-O-beta-D-Glucosylpyridoxine.

Biological Activities

Enzyme Inhibitory Properties

Research on various pyridoxine derivatives has revealed significant inhibitory activities against carbohydrate-hydrolyzing enzymes. While specific data for pyridoxine-alpha-glucoside is limited in the available literature, related pyridoxine derivatives demonstrate notable inhibitory effects against enzymes involved in carbohydrate digestion. For context, pyridoxal shows the highest inhibitory potential against α-glucosidase (IC50 = 4.15 ± 0.17 mg/mL), followed by pyridoxamine (IC50 = 4.85 ± 0.06 mg/mL) and pyridoxine (IC50 = 5.02 ± 0.05 mg/mL) . These findings suggest that glycosylated derivatives might also interact with these enzyme systems, potentially with distinct inhibition profiles.

| Compound | Rat Intestinal α-Glucosidase (mg/mL) | Porcine Pancreatic α-Amylase (mg/mL) | Rat Intestinal Sucrase (mg/mL) | Rat Intestinal Maltase (mg/mL) | Rat Intestinal Glucoamylase (mg/mL) |

|---|---|---|---|---|---|

| Pyridoxine | 5.02 ± 0.05 | 23.17 ± 0.29 | 0.32 ± 0.03 | 0.87 ± 0.08 | 0.63 ± 0.04 |

| Pyridoxal | 4.15 ± 0.17 | 12.92 ± 1.22 | 0.32 ± 0.03 | 0.37 ± 0.13 | 0.26 ± 0.08 |

| Pyridoxamine | 4.85 ± 0.06 | 14.93 ± 0.96 | 0.35 ± 0.01 | 1.08 ± 0.10 | 0.60 ± 0.06 |

Pharmacological Studies

Postprandial Glucose Regulation

Experimental evidence from animal studies demonstrates that pyridoxine derivatives can significantly impact postprandial glucose responses. Pharmacodynamic parameters from starch loading tests in rats (Table 2) show that pyridoxal administration can reduce maximum blood glucose levels (Cmax) by approximately 19% compared to control conditions . Such findings suggest potential metabolic benefits that warrant investigation in pyridoxine-alpha-glucoside and other glycosylated forms of vitamin B6.

Table 2: Pharmacodynamic Parameters of Postprandial Blood Glucose After Starch Loading in Rats

| Treatment Group | Cmax (mg/dL) | Tmax (h) | AUCt (h·mg/dL) |

|---|---|---|---|

| Starch 2.0 g/kg | 216.92 ± 11.58 | 0.50 ± 0.00 | 299.02 ± 12.10 |

| Acarbose 0.005 g/kg | 126.60 ± 9.44 | 0.50 ± 0.00 | 228.88 ± 13.09 |

| Pyridoxine 0.1 g/kg | 200.00 ± 20.89 | 0.50 ± 0.00 | 274.28 ± 15.62 |

| Pyridoxal 0.1 g/kg | 172.67 ± 11.45 | 0.50 ± 0.00 | 268.27 ± 8.80 |

Mechanism of Action

The mechanism by which pyridoxine derivatives reduce postprandial glucose levels appears to involve inhibition of carbohydrate-hydrolyzing and absorption-linked enzymes . These compounds can decrease blood glucose levels by interfering with the enzymatic breakdown of complex carbohydrates, thereby reducing the rate of glucose release and absorption in the digestive tract. The specific mechanisms by which pyridoxine-alpha-glucoside might influence these processes would depend on its interactions with relevant enzymes and potential metabolic transformations.

Comparative Analysis

Comparison with Beta-Glucosides of Pyridoxine

Pyridoxine-alpha-glucoside differs from its beta-glucoside counterparts, such as 5'-O-beta-D-Glucosylpyridoxine, primarily in the stereochemistry of the glycosidic bond. The beta-D-glucoside of pyridoxine has been identified as a compound functionally related to pyridoxine , but with potentially different metabolic characteristics due to the beta configuration of the glycosidic linkage. These structural differences likely influence recognition by metabolic enzymes, stability under various conditions, and biological activities.

Relative Bioavailability and Metabolic Fate

The alpha configuration of the glycosidic bond in pyridoxine-alpha-glucoside would be expected to affect its susceptibility to enzymatic hydrolysis compared to beta-glucosides. Alpha-glucosidases and beta-glucosidases have different substrate specificities, which would influence the metabolic processing of these compounds. This distinction is important when considering the bioavailability of the pyridoxine component and the compound's potential roles in vitamin B6 metabolism.

Analytical Methods

Detection and Quantification

Various analytical techniques can be employed for the detection and quantification of pyridoxine-alpha-glucoside in different matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection or mass spectrometry represents a primary approach for the analysis of this compound. The glycosidic nature of the molecule makes it amenable to separation techniques based on both polarity and molecular size, offering multiple options for analytical method development.

Structural Characterization

Structural characterization of pyridoxine-alpha-glucoside typically involves spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide detailed information about the molecular structure, including confirmation of the alpha configuration of the glycosidic bond and the position of glycosylation on the pyridoxine molecule.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume